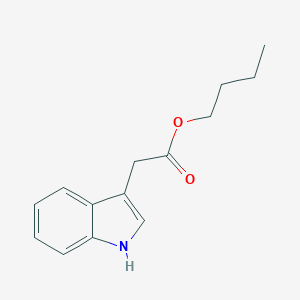
Butyl 1H-indole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 1H-indole-3-acetate is a synthetic compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the G protein-coupled receptor GPR55. This receptor is involved in various physiological processes, including pain perception, inflammation, and cancer cell proliferation. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism Of Action
Butyl 1H-indole-3-acetate acts as an agonist of the GPR55 receptor. This receptor is expressed in various tissues, including the brain, immune cells, and cancer cells. Activation of the receptor has been shown to modulate various cellular processes, including inflammation, pain perception, and cancer cell proliferation. The exact mechanism of action of the compound is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical And Physiological Effects
Butyl 1H-indole-3-acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. The compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Additionally, the compound has been shown to modulate various cellular processes, including cell migration and invasion.
Advantages And Limitations For Lab Experiments
Butyl 1H-indole-3-acetate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is commercially available. It is also highly selective for the GPR55 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on Butyl 1H-indole-3-acetate. One potential area of research is the development of more potent and selective agonists of the GPR55 receptor. This could lead to the development of more effective therapies for diseases that involve this receptor. Another potential area of research is the study of the compound in combination with other drugs or therapies. This could lead to the development of more effective treatments for various diseases, including cancer. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in humans.
Synthesis Methods
Butyl 1H-indole-3-acetate can be synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aminoketone in the presence of a Lewis acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Scientific Research Applications
Butyl 1H-indole-3-acetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been studied in various animal models of inflammation, pain, and cancer, and has shown promising results. It has also been studied in vitro for its effects on various cellular processes, including cell proliferation, apoptosis, and migration.
properties
CAS RN |
17429-10-6 |
|---|---|
Product Name |
Butyl 1H-indole-3-acetate |
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
butyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-3-8-17-14(16)9-11-10-15-13-7-5-4-6-12(11)13/h4-7,10,15H,2-3,8-9H2,1H3 |
InChI Key |
GRFMAWCPVKWLFE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCOC(=O)CC1=CNC2=CC=CC=C21 |
Other CAS RN |
17429-10-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



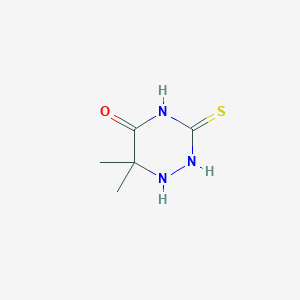
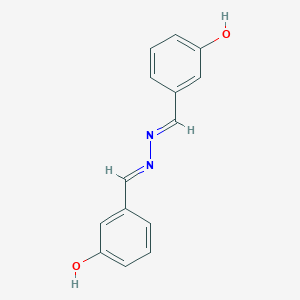
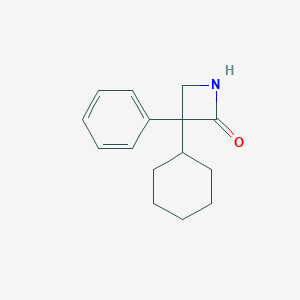
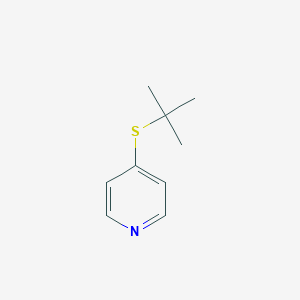
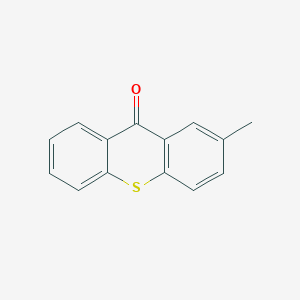
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
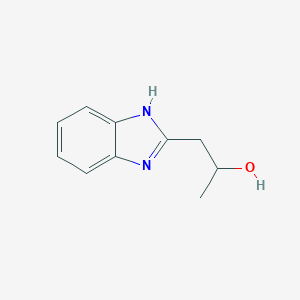
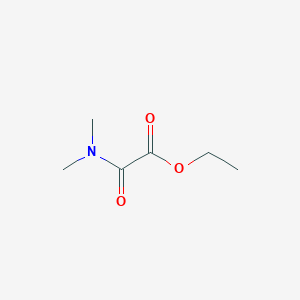
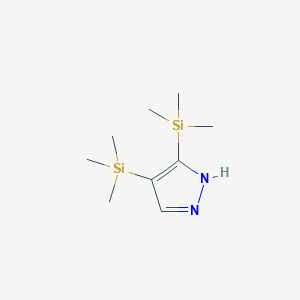
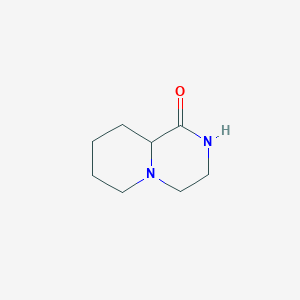
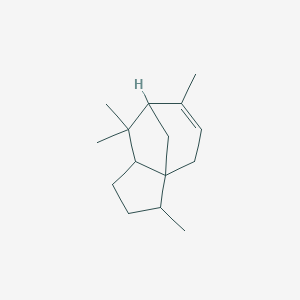
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)